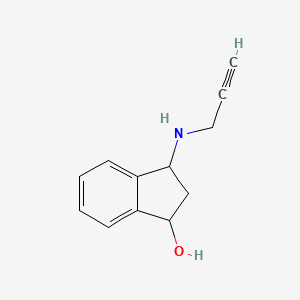![molecular formula C16H21BN2O4 B12291373 Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)imidazo[1,2-a]piridina-2-carboxilato de etilo es un compuesto químico con la fórmula molecular C16H21BN2O4 y un peso molecular de 316,16 g/mol . Este compuesto es conocido por su estructura única, que incluye un núcleo de imidazo[1,2-a]piridina y un grupo dioxaborolano. Se utiliza comúnmente en síntesis orgánica y tiene diversas aplicaciones en investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)imidazo[1,2-a]piridina-2-carboxilato de etilo generalmente implica los siguientes pasos:
Formación del núcleo de Imidazo[1,2-a]piridina: Este paso implica la ciclación de precursores apropiados bajo condiciones específicas para formar el núcleo de imidazo[1,2-a]piridina.
Introducción del grupo Dioxaborolano: El grupo dioxaborolano se introduce mediante una reacción de borilación, a menudo utilizando un catalizador de paladio y pinacolborano.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reacciones a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)imidazo[1,2-a]piridina-2-carboxilato de etilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el centro de boro, para formar varios derivados.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reactivos como haluros o nucleófilos en presencia de un catalizador.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos bórico, mientras que las reacciones de sustitución pueden producir una variedad de ésteres de boronato .
Aplicaciones en investigación científica
El 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)imidazo[1,2-a]piridina-2-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas.
Biología: Se emplea en el desarrollo de compuestos bioactivos y como sonda en estudios biológicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de materiales avanzados y como catalizador en diversos procesos industriales
Aplicaciones Científicas De Investigación
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the development of bioactive compounds and as a probe in biological studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
El mecanismo de acción del 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)imidazo[1,2-a]piridina-2-carboxilato de etilo implica su interacción con objetivos y vías moleculares específicos. El grupo dioxaborolano puede participar en reacciones de borilación, que son cruciales en la formación de enlaces carbono-boro. Estas reacciones a menudo están catalizadas por metales de transición como el paladio, que facilitan la formación de ésteres de boronato .
Comparación Con Compuestos Similares
Compuestos similares
1-Etil-6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indol: Estructura similar con un núcleo de indol en lugar de imidazo[1,2-a]piridina.
2-Fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina: Contiene un núcleo de piridina con un sustituyente de flúor.
4-[4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)pirazol-1-il]piperidina-1-carboxilato de terc-butilo: Presenta una porción de pirazol y piperidina.
Singularidad
El 6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)imidazo[1,2-a]piridina-2-carboxilato de etilo es único debido a su núcleo de imidazo[1,2-a]piridina, que le confiere propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en diversas aplicaciones sintéticas y de investigación .
Propiedades
Fórmula molecular |
C16H21BN2O4 |
|---|---|
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-10-19-9-11(7-8-13(19)18-12)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3 |
Clave InChI |
UOTLJYMWHYSDQF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




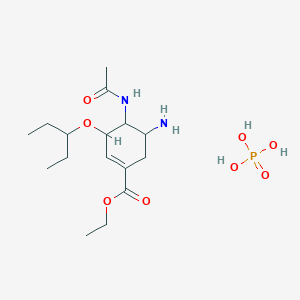
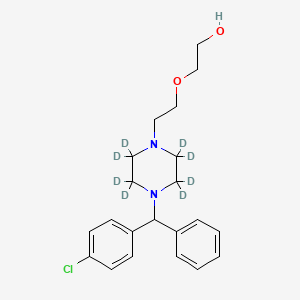
![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)
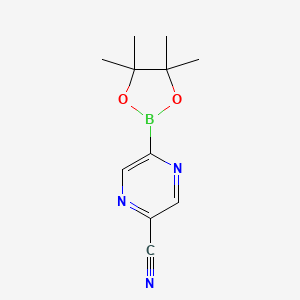
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)
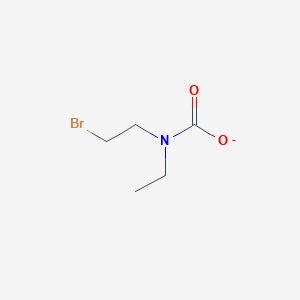

![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)
![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)

